4-hydroxy-1-phenylquinolin-2(1H)-one

Description

Properties

IUPAC Name |

4-hydroxy-1-phenylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-10-15(18)16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-10,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPBFZJUQUXVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715608 | |

| Record name | 4-Hydroxy-1-phenylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14994-75-3 | |

| Record name | 4-Hydroxy-1-phenylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1-phenyl-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-hydroxy-1-phenylquinolin-2(1H)-one: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxy-1-phenylquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinoline family, a class of compounds renowned for their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and significant biological activities of 4-hydroxy-1-phenylquinolin-2(1H)-one and its derivatives. Particular focus is placed on its potential as an anticancer and antimicrobial agent, with detailed experimental protocols and an exploration of its mechanism of action, including its interaction with the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Chemical Structure and Properties

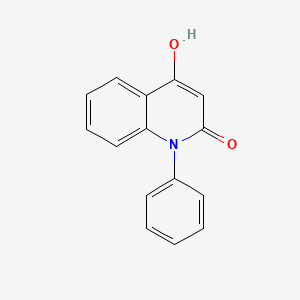

The foundational structure of 4-hydroxy-1-phenylquinolin-2(1H)-one consists of a quinolin-2(1H)-one core substituted with a hydroxyl group at the 4-position and a phenyl group at the 1-position. This arrangement of functional groups is pivotal to its chemical reactivity and biological interactions.

Chemical Structure:

Figure 1. Chemical structure of 4-hydroxy-1-phenylquinolin-2(1H)-one.

Physicochemical Properties

A summary of the key physicochemical properties of 4-hydroxy-1-phenylquinolin-2(1H)-one is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

Table 1: Physicochemical Properties of 4-hydroxy-1-phenylquinolin-2(1H)-one

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 237.25 g/mol | [1][3][4] |

| CAS Number | 14994-75-3 | [1][3][5] |

| IUPAC Name | 4-hydroxy-1-phenylquinolin-2-one | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 242-244 °C | |

| Solubility | Soluble in DMSO and DMF | |

| InChI | InChI=1S/C15H11NO2/c17-14-10-15(18)16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-10,17H | [1][2] |

| SMILES | C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC2=O)O | [1][2] |

Spectroscopic Data

The structural elucidation of 4-hydroxy-1-phenylquinolin-2(1H)-one is confirmed through various spectroscopic techniques. A summary of typical spectral data is provided in Table 2.

Table 2: Spectroscopic Data for 4-hydroxy-1-phenylquinolin-2(1H)-one

| Technique | Key Data and Interpretation |

| ¹H NMR (DMSO-d₆) | δ 11.72 (s, 1H, OH), 8.10 (dd, J = 8.1, 1.1 Hz, 1H), 7.83 (dd, J = 6.6, 2.9 Hz, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.70 – 7.64 (m, 1H), 7.63 – 7.55 (m, 3H), 7.34 (t, J = 7.2 Hz, 1H), 6.34 (s, 1H).[6] |

| ¹³C NMR (DMSO-d₆) | δ 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32.[6] |

| IR (KBr, cm⁻¹) | ν ≈ 3400-3200 (O-H stretching), 1670-1650 (C=O stretching, amide), 1600-1450 (C=C aromatic stretching).[7] |

| Mass Spectrometry | [M+H]⁺ at m/z = 238.08626.[2] |

Synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one

The synthesis of the 4-hydroxy-1-phenylquinolin-2(1H)-one scaffold is most commonly achieved through the Conrad-Limpach synthesis. An alternative approach is the Friedländer annulation.

Conrad-Limpach Synthesis

This classical method involves a two-step process: the formation of a β-aminoacrylate intermediate followed by a high-temperature thermal cyclization.[8][9][10]

References

- 1. Buy 4-hydroxy-1-phenylquinolin-2(1H)-one | 14994-75-3 [smolecule.com]

- 2. PubChemLite - 4-hydroxy-1-phenyl-1,2-dihydroquinolin-2-one (C15H11NO2) [pubchemlite.lcsb.uni.lu]

- 3. molecularinfo.com [molecularinfo.com]

- 4. 3-Hydroxy-2-phenylquinolin-4(1H)-one | C15H11NO2 | CID 2763963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 14994-75-3 CAS MSDS (4-HYDROXY-1-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

Physicochemical Properties of 4-hydroxy-1-phenylquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxy-1-phenylquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone family. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties. A thorough understanding of the physicochemical properties of 4-hydroxy-1-phenylquinolin-2(1H)-one is paramount for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation. This technical guide provides a comprehensive overview of the known physicochemical characteristics of 4-hydroxy-1-phenylquinolin-2(1H)-one, detailed experimental protocols for their determination, and insights into its potential mechanism of action.

Chemical Identity and Core Properties

4-hydroxy-1-phenylquinolin-2(1H)-one possesses a rigid tricyclic core with a hydroxyl group at the 4-position and a phenyl substituent at the 1-position. The presence of both hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and hydroxyl oxygens) functionalities, along with its aromatic nature, dictates its physicochemical behavior.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁NO₂ | [1] |

| Molecular Weight | 237.25 g/mol | [1] |

| Predicted XlogP | 2.4 | N/A |

| Appearance | Likely a crystalline solid | [2] |

Physicochemical Data

Precise experimental data for the parent compound, 4-hydroxy-1-phenylquinolin-2(1H)-one, is not extensively available in the public domain. However, data from closely related analogs and general knowledge of quinolinone derivatives allow for informed estimations and provide a strong basis for experimental determination.

| Parameter | Experimental Value (or for related compounds) | Method of Determination |

| Melting Point (°C) | Not explicitly reported. A related compound, 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, has a melting point of 222-226 °C.[3] | Capillary Melting Point Apparatus |

| Boiling Point (°C) | Not determined (likely decomposes at high temperatures) | N/A |

| Aqueous Solubility | Poorly soluble (inferred from general quinolinone properties) | Equilibrium Solubility Assay |

| pKa | Not determined | Potentiometric Titration / UV-Vis Spectrophotometry |

| LogP | Not determined | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) / Shake-Flask Method |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of 4-hydroxy-1-phenylquinolin-2(1H)-one.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar).

-

Procedure:

-

A small, finely powdered sample of 4-hydroxy-1-phenylquinolin-2(1H)-one is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the onset of melting (the first appearance of liquid) to the complete liquefaction of the sample.

-

For a pure compound, a sharp melting range of 0.5-1 °C is expected.

-

Aqueous Solubility Determination

Equilibrium solubility is a critical parameter for predicting oral bioavailability.

-

Method: Shake-flask method.

-

Procedure:

-

An excess amount of solid 4-hydroxy-1-phenylquinolin-2(1H)-one is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

The suspension is then filtered through a 0.22 µm syringe filter to remove undissolved solid.[4]

-

The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve.[4]

-

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of the molecule at different physiological pH values.

-

Method: Potentiometric Titration.[5]

-

Procedure:

-

A solution of 4-hydroxy-1-phenylquinolin-2(1H)-one of known concentration is prepared in a suitable solvent system (e.g., water-ethanol mixture to ensure solubility).[5]

-

The solution is placed in a thermostated vessel and the initial pH is measured using a calibrated pH electrode.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[5]

-

The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

The titration is continued past the equivalence point.

-

The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant added).[5]

-

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.

-

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6]

-

Procedure:

-

A series of standard compounds with known LogP values are injected onto a C18 RP-HPLC column.

-

The retention time (t_R) for each standard is determined under isocratic elution conditions with a suitable mobile phase (e.g., methanol/water or acetonitrile/water).[6]

-

A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known LogP values of the standards. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_0 is the column dead time.

-

4-hydroxy-1-phenylquinolin-2(1H)-one is then injected under the same chromatographic conditions, and its retention time is measured.

-

The log k' for the target compound is calculated and its LogP value is interpolated from the calibration curve.

-

Biological Activity and Potential Mechanism of Action

Derivatives of 4-hydroxy-1-phenylquinolin-2(1H)-one have demonstrated promising anticancer activity. Studies on related compounds suggest that their mechanism of action may involve the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[7] Another potential mechanism for this class of compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key enzyme in cancer cell signaling.[8]

Experimental Workflow for Assessing Anticancer Activity

Workflow for evaluating the anticancer potential of 4-hydroxy-1-phenylquinolin-2(1H)-one.

Postulated Signaling Pathway for Anticancer Activity

Proposed mechanism of anticancer action via microtubule disruption and apoptosis induction.

Conclusion

4-hydroxy-1-phenylquinolin-2(1H)-one represents a promising scaffold for the development of novel therapeutic agents. While a complete experimental physicochemical profile is yet to be fully elucidated, this guide provides a foundational understanding and the necessary experimental framework for its comprehensive characterization. Further research into its biological mechanisms will be crucial for unlocking its full therapeutic potential.

References

- 1. Buy 4-hydroxy-1-phenylquinolin-2(1H)-one | 14994-75-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Tautomerism and Stability of 4-hydroxy-1-phenylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4-hydroxy-1-phenylquinolin-2(1H)-one, a core scaffold in many biologically active compounds. The document details the structural and energetic factors governing the stability of its tautomeric forms, with a focus on the predominant keto-enol isomers. While extensive experimental and theoretical studies confirm the prevalence of the keto form, specific thermodynamic data for the 1-phenyl derivative remains an area for further investigation. This guide furnishes detailed experimental and computational protocols for the synthesis, characterization, and stability analysis of this class of compounds, intended to support further research and development.

Introduction: The Tautomeric Landscape of 4-hydroxy-1-phenylquinolin-2(1H)-one

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is of paramount importance in medicinal chemistry. The specific tautomeric form of a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. 4-hydroxy-1-phenylquinolin-2(1H)-one is a prominent heterocyclic compound that exhibits keto-enol tautomerism. The principal tautomeric forms are the 4-hydroxy-2-oxo form (keto) and the 2,4-dihydroxy form (enol).

Extensive research on the broader class of 4-hydroxyquinolin-2-ones has established that the equilibrium strongly favors the keto tautomer in both solid and solution phases.[1][2] This preference is largely attributed to the thermodynamic stability conferred by the cyclic amide functionality within the quinolinone ring.[1] However, the presence of various tautomers can be detected, particularly in the gas phase.[1]

Tautomeric Forms and Their Interconversion

The primary tautomeric equilibrium for 4-hydroxy-1-phenylquinolin-2(1H)-one involves the migration of a proton between the oxygen atom at the C4 position and the nitrogen atom at the N1 position, as well as the oxygen at the C2 position. The two main tautomers are:

-

4-hydroxy-1-phenylquinolin-2(1H)-one (Keto form): This form contains a carbonyl group at the C2 position and a hydroxyl group at the C4 position.

-

2,4-dihydroxy-1-phenylquinoline (Enol form): This tautomer possesses hydroxyl groups at both the C2 and C4 positions.

A third, less common tautomer, 1-phenylquinoline-2,4(1H,3H)-dione, can also be considered.

Stability Analysis: A Quantitative Perspective

The relative stability of the tautomers is a critical factor in understanding the chemical behavior of 4-hydroxy-1-phenylquinolin-2(1H)-one. This is typically quantified by the difference in Gibbs free energy (ΔG) between the tautomers, which also determines the equilibrium constant (KT).

| Tautomer | Relative Enthalpy of Formation (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Equilibrium Constant (KT) |

| Keto Form | 0.00 (Reference) | 0.00 (Reference) | - |

| Enol Form | +5.87 | +5.21 | 1.5 x 10-4 |

Note: Data is illustrative and based on DFT calculations for a different quinolinone derivative. The actual values for 4-hydroxy-1-phenylquinolin-2(1H)-one may vary.

Experimental Protocols for Tautomerism and Stability Analysis

A multi-faceted approach combining synthesis, spectroscopy, and crystallography is essential for a thorough investigation of the tautomerism of 4-hydroxy-1-phenylquinolin-2(1H)-one.

Synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one

A common and effective method for the synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one is the thermal condensation of N-phenylaniline with diethyl malonate.

Materials:

-

N-phenylaniline

-

Diethyl malonate

-

Polyphosphoric acid (PPA) or a high-boiling point solvent (e.g., diphenyl ether)

-

Ethanol

-

Hydrochloric acid (10%)

-

Sodium hydroxide solution (0.5 M)

-

Toluene

-

Activated carbon

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-phenylaniline (1 equivalent) and diethyl malonate (1.1 equivalents).

-

Condensation: Add polyphosphoric acid (5-10 times the weight of the reactants) or a high-boiling point solvent.

-

Heating: Heat the reaction mixture to 240-250 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture and pour it into a beaker containing ice-water.

-

Neutralize the mixture with a sodium hydroxide solution.

-

The crude product will precipitate.

-

-

Purification:

-

Dissolve the crude product in a hot 0.5 M sodium hydroxide solution.

-

Wash the aqueous solution with toluene to remove any unreacted starting materials.

-

Treat the aqueous solution with activated carbon to decolorize it, followed by filtration.

-

Acidify the filtrate with 10% hydrochloric acid to precipitate the pure product.

-

Collect the solid by filtration, wash with water, and dry.

-

-

Recrystallization: Recrystallize the dried product from ethanol to obtain pure crystals of 4-hydroxy-1-phenylquinolin-2(1H)-one.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique to elucidate the tautomeric form present in solution.

Sample Preparation:

-

Dissolve 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a standard 5 mm NMR tube.

1H NMR Spectroscopy:

-

Expected Signals for Keto Form:

-

A broad singlet corresponding to the N-H proton.

-

A singlet for the O-H proton.

-

Aromatic protons in the expected regions.

-

-

Expected Signals for Enol Form:

-

Two distinct O-H proton signals.

-

Absence of the N-H proton signal.

-

13C NMR Spectroscopy:

-

Key Indicator for Keto Form: A characteristic signal for the C2 carbonyl carbon in the downfield region (typically > 160 ppm).

-

Key Indicator for Enol Form: The C2 carbon signal would appear at a chemical shift typical for an aromatic carbon bearing a hydroxyl group (around 140-150 ppm).

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides evidence for the presence of specific functional groups.

Sample Preparation:

-

Prepare a KBr pellet containing a small amount of the sample or analyze as a solid using an ATR accessory.

Expected Absorptions:

-

Keto Form: A strong absorption band in the region of 1640-1680 cm-1 corresponding to the C=O stretching vibration of the amide. A broad O-H stretching band around 3000-3400 cm-1.

-

Enol Form: Absence of the strong C=O band and the presence of two distinct O-H stretching bands.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.

Procedure:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K or 298 K).

-

Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the crystal. Solve the structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Computational Chemistry Protocol

Density Functional Theory (DFT) is a powerful tool for investigating the relative stabilities of tautomers.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Procedure:

-

Structure Building: Build the 3D structures of the keto and enol tautomers of 4-hydroxy-1-phenylquinolin-2(1H)-one using a molecular modeling program.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in a solvent (using a continuum solvation model like PCM or SMD) to find the lowest energy conformation. A common level of theory is B3LYP with a 6-311+G(d,p) basis set.

-

Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Energy Analysis: Compare the calculated Gibbs free energies of the tautomers to determine their relative stabilities. The equilibrium constant (KT) can be calculated using the equation: KT = exp(-ΔG/RT).

Conclusion

The tautomerism of 4-hydroxy-1-phenylquinolin-2(1H)-one is a critical aspect of its chemical identity, with the keto form being the thermodynamically favored isomer in most conditions. This guide has provided a detailed overview of the theoretical underpinnings and practical methodologies for the comprehensive analysis of this tautomeric system. The provided protocols for synthesis, spectroscopic characterization, crystallographic analysis, and computational modeling serve as a robust framework for researchers in drug discovery and development to further explore this important class of molecules. While specific quantitative data on the tautomeric equilibrium of the title compound is an area ripe for further investigation, the established principles and methods outlined herein provide a clear path for such studies.

References

An In-depth Technical Guide on the Crystallography and Polymorphism of 4-hydroxy-1-phenylquinolin-2(1H)-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the crystallographic and polymorphic characteristics of quinolinone derivatives, with a specific focus on 4-hydroxy-1-phenylquinolin-2(1H)-one. While crystallographic data for the title compound is not publicly available, this document presents a detailed analysis of the closely related analogue, 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, as a case study. Furthermore, it outlines the standard experimental protocols for single-crystal X-ray diffraction (SC-XRD), powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) that are essential for the characterization of crystalline forms and polymorphism in pharmaceutical compounds. Visual workflows for crystallographic analysis and polymorphism screening are also provided to guide researchers in their experimental design.

Introduction

4-hydroxy-1-phenylquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone family.[1] Compounds within this class are recognized for their diverse biological activities, including potential antibacterial and anticancer properties, making them attractive scaffolds in drug discovery and development.[1][2][3] The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and polymorphic form, are critical parameters that can significantly influence its bioavailability, stability, and manufacturability.

A thorough investigation of the crystallography and polymorphism of 4-hydroxy-1-phenylquinolin-2(1H)-one is therefore crucial for its development as a potential therapeutic agent. This guide aims to provide the foundational knowledge and methodologies required for such an investigation.

Note on Data Availability: As of the date of this publication, a comprehensive search of publicly accessible databases has not yielded specific crystallographic or polymorphism data for 4-hydroxy-1-phenylquinolin-2(1H)-one. To illustrate the principles and data formats relevant to this class of compounds, this guide provides an in-depth analysis of the crystallographic data available for the structural analogue, 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one.

Crystallographic Analysis: A Case Study of 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one

The crystal structure of 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one provides valuable insights into the molecular conformation and intermolecular interactions that can be expected in related compounds. The crystallographic data for this analogue is summarized in the tables below.[4][5]

Crystal Data and Structure Refinement

This table summarizes the key parameters obtained from the single-crystal X-ray diffraction analysis of 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one.[4][5]

| Parameter | Value |

| Empirical Formula | C₁₆H₁₃NO₂ |

| Formula Weight | 251.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.1787 (2) |

| b (Å) | 8.2696 (2) |

| c (Å) | 12.3665 (4) |

| β (°) | 101.632 (2) |

| Volume (ų) | 618.89 (3) |

| Z | 2 |

| Temperature (K) | 293 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Density (calculated) (Mg/m³) | 1.348 |

| Absorption Coefficient (mm⁻¹) | 0.09 |

| F(000) | 264 |

| Crystal Size (mm³) | 0.50 x 0.25 x 0.10 |

Data Collection and Refinement Statistics

This table provides details on the data collection process and the statistical indicators of the quality of the structural refinement for 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one.[4][5]

| Parameter | Value |

| Diffractometer | Nonius KappaCCD area-detector |

| Reflections Collected | 2580 |

| Independent Reflections | 1479 |

| R(int) | 0.017 |

| Goodness-of-fit on F² | 1.02 |

| Final R indices [I>2σ(I)] | R1 = 0.039, wR2 = 0.102 |

| R indices (all data) | R1 = 0.048, wR2 = 0.107 |

| Largest diff. peak and hole (e.Å⁻³) | 0.13 and -0.16 |

Experimental Protocols

The following sections detail the standard methodologies for the characterization of crystalline solids and the investigation of polymorphism.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

-

Crystal Growth and Selection: High-quality single crystals of the target compound are grown using techniques such as slow evaporation, vapor diffusion, or cooling crystallization. A suitable crystal (typically <0.5 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope.

-

Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive or oil on a glass fiber or a cryo-loop.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk sample and to identify different polymorphic forms.

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder to ensure a flat and level surface.

-

Instrument Setup: The PXRD instrument is configured with the appropriate X-ray source, optics, and detector. The scan parameters, such as the angular range (2θ), step size, and scan speed, are defined.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify the positions and intensities of the diffraction peaks. This pattern serves as a fingerprint for the crystalline phase and can be compared to reference patterns for phase identification.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events such as melting, crystallization, and solid-solid phase transitions.

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Thermal Program: The sample and reference pans are placed in the DSC cell. A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Collection: The DSC instrument records the heat flow to or from the sample relative to the reference. Endothermic events (e.g., melting) result in an increase in heat flow, while exothermic events (e.g., crystallization) cause a decrease.

-

Data Interpretation: The resulting thermogram is analyzed to determine the temperatures and enthalpies of thermal transitions, which are characteristic of a specific crystalline form.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful for studying thermal stability, dehydration, and desolvation.

-

Sample Preparation: An accurately weighed sample is placed in a tared TGA pan.

-

Experimental Conditions: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

-

Mass Measurement: The mass of the sample is continuously monitored as the temperature increases.

-

Data Analysis: A TGA curve is generated, plotting the percentage of mass loss versus temperature. The temperatures at which mass loss occurs and the magnitude of the mass loss provide information about the thermal stability and the presence of volatile components such as water or solvents.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described above.

Caption: Workflow for Single-Crystal X-ray Crystallography.

Caption: Workflow for Polymorphism Screening.

References

- 1. Buy 4-hydroxy-1-phenylquinolin-2(1H)-one | 14994-75-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Spectroscopic Guide to 4-hydroxy-1-phenylquinolin-2(1H)-one: Characterization via NMR, IR, and Mass Spectrometry

For immediate release: This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-hydroxy-1-phenylquinolin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development. The following sections detail the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide also includes standardized experimental protocols and workflow diagrams to assist researchers in its synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. For 4-hydroxy-1-phenylquinolin-2(1H)-one, ¹H and ¹³C NMR spectra are critical for confirming its structure. The data is typically acquired in a deuterated solvent such as dimethyl sulfoxide (DMSO-d₆).

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinolinone and the N-phenyl rings, as well as a characteristic downfield signal for the hydroxyl proton. The disappearance of a hydroxyl signal around δ 13.2 ppm has been noted when this compound is used as a reactant, strongly suggesting the presence of this peak in the starting material[1].

Table 1: Expected ¹H NMR Data for 4-hydroxy-1-phenylquinolin-2(1H)-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 13.5 | Singlet | 1H | 4-OH |

| ~8.10 | Doublet of doublets | 1H | H-5 |

| ~7.70 | Multiplet | 1H | H-7 |

| ~7.60 | Multiplet | 5H | N-phenyl protons |

| ~7.35 | Triplet | 1H | H-6 |

| ~7.20 | Doublet | 1H | H-8 |

| ~6.00 | Singlet | 1H | H-3 |

Note: Data are inferred from spectral data of closely related compounds such as 2-phenylquinolin-4(1H)-one and other derivatives. Actual chemical shifts may vary.[2]

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule, including the carbonyl carbon of the quinolinone ring, which is expected at a significant downfield shift.

Table 2: Expected ¹³C NMR Data for 4-hydroxy-1-phenylquinolin-2(1H)-one

| Chemical Shift (δ) ppm | Assignment |

| ~177.0 | C-2 (C=O) |

| ~162.0 | C-4 (C-OH) |

| ~140.0 | C-8a |

| ~139.0 | C-1' (N-phenyl) |

| ~132.0 | C-7 |

| ~129.0 | C-2', C-6' (N-phenyl) |

| ~128.0 | C-3', C-5' (N-phenyl) |

| ~127.0 | C-4' (N-phenyl) |

| ~125.0 | C-5 |

| ~123.0 | C-6 |

| ~118.0 | C-4a |

| ~116.0 | C-8 |

| ~98.0 | C-3 |

Note: Data are inferred from spectral data of closely related compounds. Actual chemical shifts may vary.[2][3]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-hydroxy-1-phenylquinolin-2(1H)-one is expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) groups.

Table 3: Expected FT-IR Data for 4-hydroxy-1-phenylquinolin-2(1H)-one

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H | Hydroxyl group stretch |

| ~1660 | C=O | Lactam carbonyl stretch |

| ~1595 | C=C | Aromatic ring stretch |

| ~1520 | N-H bend | (Present in tautomeric form) |

| ~1180 | C-O | C-O stretch of hydroxyl group |

Note: Data are inferred from the spectra of related 4-hydroxy-1H-quinolin-2-one derivatives.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. For 4-hydroxy-1-phenylquinolin-2(1H)-one (Molecular Formula: C₁₅H₁₁NO₂), high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Table 4: Mass Spectrometry Data for 4-hydroxy-1-phenylquinolin-2(1H)-one

| Parameter | Value |

| Molecular Formula | C₁₅H₁₁NO₂ |

| Monoisotopic Mass | 237.07898 Da |

| Expected [M+H]⁺ | 238.08626 |

| Expected [M+Na]⁺ | 260.06820 |

Note: The expected mass values are critical for confirming the identity of the synthesized compound via techniques like ESI-MS.

Experimental Protocols & Workflows

The following sections provide detailed methodologies for the spectroscopic analysis of 4-hydroxy-1-phenylquinolin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 4-hydroxy-1-phenylquinolin-2(1H)-one sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Ensure the solution is homogeneous by vortexing.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire data with a standard pulse program, typically with 16 to 64 scans and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse program, acquiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope, with a relaxation delay of 2 seconds.

-

Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

-

Data Processing:

-

Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

-

Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid 4-hydroxy-1-phenylquinolin-2(1H)-one powder directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Compare the obtained peak positions with known literature values for quinolinone structures.

-

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of about 1-10 µg/mL using a mixture of appropriate solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Data Acquisition:

-

Use an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR).

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

-

Acquire data in positive ion mode to observe the [M+H]⁺ adduct.

-

Set the mass analyzer to a high resolution (>60,000) to enable accurate mass measurement.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion peak from the mass spectrum.

-

Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

-

Compare the calculated molecular formula with the expected formula (C₁₅H₁₁NO₂) to confirm the compound's identity.

-

References

A Technical Guide to 4-Hydroxy-1-phenylquinolin-2(1H)-one: Natural Sources, Synthetic Analogues, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quinolinone scaffold, with a specific focus on 4-hydroxy-1-phenylquinolin-2(1H)-one and its analogues. While the core 4-hydroxyquinolin-2(1H)-one structure is prevalent in nature, the 1-phenyl substituted variant is primarily a product of synthetic chemistry, designed to explore and enhance biological activities. This document details the natural origins of the parent scaffold, synthetic methodologies, quantitative biological data, relevant experimental protocols, and the signaling pathways through which these compounds exert their effects.

Natural Occurrence of the Quinolinone Scaffold

The 4-hydroxyquinolin-2(1H)-one core is a recurring motif in a variety of alkaloids isolated from natural sources, including plants, fungi, and bacteria. These natural products exhibit a wide range of biological activities. However, it is important to note that the specific compound, 4-hydroxy-1-phenylquinolin-2(1H)-one, has not been reported as a naturally occurring product and is considered a synthetic derivative.

Key Natural Sources of Quinolinone Alkaloids:

-

Plants (Rutaceae family): The genus Glycosmis, particularly Glycosmis pentaphylla, is a rich source of quinolinone and acridone alkaloids. A notable example is arborinine , an acridone alkaloid that shares a close biosynthetic relationship with quinolinones. Furoquinoline alkaloids such as skimmianine and kokusaginine have also been isolated from this genus.[1]

-

Fungi: Various species of Penicillium and Aspergillus are known to produce quinolone alkaloids. These fungal secondary metabolites are biosynthesized from anthranilic acid and amino acid precursors and often possess antifungal and antimicrobial properties.[2]

-

Bacteria: Bacteria such as Pseudomonas aeruginosa produce 2-alkyl-4(1H)-quinolones that act as quorum-sensing signal molecules, regulating virulence gene expression.[3]

The biosynthesis of the quinoline ring in these organisms typically proceeds from anthranilic acid , a metabolite derived from the shikimate pathway.[4][5]

Biological Activities and Quantitative Data

Synthetic analogues of 4-hydroxy-1-phenylquinolin-2(1H)-one have been extensively studied for their therapeutic potential, primarily as anticancer and antifungal agents.

Anticancer Activity

Numerous derivatives of 4-hydroxy-1-phenylquinolin-2(1H)-one exhibit significant cytotoxic activity against various human cancer cell lines. The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Table 1: Anticancer Activity of Selected 4-Hydroxyquinolin-2-one Analogues

| Compound ID | Substitution | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| IVg | 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one | A549 (Lung) | 0.0298 µmol | [6] |

| MDA-MB (Breast) | 0.0338 µmol | [6] | ||

| Compound 20 | 3-(4-chlorobenzylidene) derivative | Colo 205 (Colon) | 2.34 µM | [7] |

| Colo 320 (Colon, resistant) | 4.61 µM | [7] | ||

| Compound 13b | 3-(4-bromobenzylidene) derivative | Colo 205 (Colon) | 8.10 µM | [7] |

| Colo 320 (Colon, resistant) | 4.58 µM | [7] | ||

| Compound 13a | 3-benzylidene derivative | Colo 205 (Colon) | 11.86 µM | [7] |

| | | Colo 320 (Colon, resistant) | 8.19 µM |[7] |

Antifungal Activity

The quinoline scaffold is a "privileged structure" in the design of antifungal agents.[5] Analogues have shown potent activity against a range of pathogenic fungi, including those affecting plants and humans.

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound ID | Fungal Strain | Activity (EC₅₀ / MIC) | Reference |

|---|---|---|---|

| Ac12 | Sclerotinia sclerotiorum | EC₅₀: 0.52 µg/mL | [8] |

| Botrytis cinerea | EC₅₀: 0.50 µg/mL | [8] | |

| PH265 | Cryptococcus neoformans | MIC: 0.5 - 1 µg/mL | [9] |

| PH276 | Candida auris | MIC: 8 µg/mL | [9] |

| Cryptococcus spp. | MIC: 0.5 - 4 µg/mL | [9] | |

| A14 | Cryptococcus gattii | MIC: ≤0.0313 - 2 µg/mL | [10] |

| | Candida auris | MIC: ≤0.0313 - 2 µg/mL |[10] |

Signaling and Mechanistic Pathways

Anticancer Mechanism of Action: Apoptosis Induction

Studies have shown that quinolinone derivatives can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase, followed by the activation of caspase cascades.[11][12]

Antifungal Mechanism of Action

While the exact mechanisms for all quinolinone antifungals are still under investigation, a prominent proposed mode of action involves the disruption of fungal cell integrity. Evidence suggests that certain derivatives can damage the cell membrane, leading to increased permeability and the leakage of essential cellular components, ultimately causing cell death.[8][13]

Experimental Protocols

This section provides detailed methodologies for the isolation of a representative natural quinolinone alkaloid and a general procedure for the synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one analogues.

Isolation of Arborinine from Glycosmis pentaphylla (Representative Protocol)

This protocol describes the extraction, isolation, and purification of arborinine, a naturally occurring acridone alkaloid, from the dried leaves of Glycosmis pentaphylla.[14][15][16]

I. Extraction

-

Plant Material Preparation: Air-dry the leaves of Glycosmis pentaphylla and grind them into a coarse powder.

-

Soxhlet Extraction: Pack the powdered plant material (e.g., 3 kg) into the thimble of a Soxhlet apparatus.

-

Solvent Extraction: Extract the material with ethyl acetate for approximately 24-48 hours, or until the solvent running through the siphon is colorless.

-

Concentration: Concentrate the ethyl acetate extract using a rotary evaporator under reduced pressure at a temperature below 40°C to yield a dark, gummy crude extract.

II. Purification

-

Column Chromatography Preparation: Prepare a slurry of silica gel (60-120 mesh) in chloroform. Pack a glass column (e.g., 120 cm x 4 cm) with the slurry.

-

Sample Loading: Dissolve a portion of the crude extract (e.g., 100 g) in a minimal volume of chloroform. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.

-

Elution: Begin elution with 100% chloroform, gradually increasing the polarity by adding methanol (e.g., gradients of 0.5%, 1%, 2%, 5% methanol in chloroform).

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 250 mL).

-

Thin Layer Chromatography (TLC): Monitor the collected fractions using TLC plates (silica gel 60 F254) with a suitable mobile phase (e.g., chloroform:methanol 9.8:0.2). Visualize spots under UV light. Combine the fractions that show a prominent spot corresponding to arborinine.

III. Recrystallization

-

Concentration: Concentrate the combined arborinine-rich fractions to dryness using a rotary evaporator.

-

Dissolution: Dissolve the residue in a minimum amount of hot methanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) to promote the formation of crystals.

-

Isolation: Collect the resulting yellow, needle-shaped crystals by filtration. Wash the crystals with a small volume of cold petroleum ether and dry them in a desiccator under vacuum.

-

Characterization: Confirm the identity and purity of the isolated arborinine using spectroscopic methods (NMR, MS, IR).

Synthesis of 4-Hydroxy-1-phenylquinolin-2(1H)-one Derivatives (General Protocol)

This protocol describes a common method for synthesizing the 4-hydroxy-1-phenylquinolin-2(1H)-one scaffold via thermal condensation.[6]

I. Synthesis of 4-Hydroxy-1-phenyl-2(1H)-quinolone (Compound I)

-

Reaction Setup: In a round-bottom flask, combine diphenylamine (1 eq) and malonic acid (1.5 eq).

-

Reagent Addition: Slowly add phosphoryl chloride (POCl₃) (3 eq) to the mixture under stirring in an ice bath.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress using TLC.

-

Work-up: After cooling, pour the reaction mixture slowly into crushed ice with vigorous stirring.

-

Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Drying and Purification: Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 4-hydroxy-1-phenyl-2(1H)-quinolone.

II. Synthesis of 3-substituted derivatives (e.g., via Vilsmeier-Haack formylation and subsequent reactions)

-

Formylation (Vilsmeier-Haack): Treat the synthesized 4-hydroxy-1-phenyl-2(1H)-quinolone (Compound I) with a Vilsmeier reagent (prepared from POCl₃ and DMF) to introduce a formyl group at the C3 position, yielding 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carbaldehyde (Compound II).

-

Condensation: React Compound II with various substituted aromatic phenylhydrazines to form Schiff base intermediates (Compounds IIIa-g).

-

Cyclization: React the intermediate Schiff bases with thioglycolic acid in the presence of anhydrous zinc chloride to yield the final thiazolidinone derivatives (Compounds IVa-g).

Biological Assays (General Protocols)

I. Cell Viability (MTT) Assay for Anticancer Activity [11]

-

Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth compared to the control.

II. Broth Microdilution Assay for Antifungal Activity (MIC Determination) [9]

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5–2.5 x 10⁵ CFU/mL).

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which no visible fungal growth is observed.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Alkaloids Derived from Anthranilic Acid: Quinoline, Acridone, and Quinazoline [ouci.dntb.gov.ua]

- 4. Two Distinct Pathways Supply Anthranilate as a Precursor of the Pseudomonas Quinolone Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus [frontiersin.org]

Quantum Chemical Blueprint of 4-Hydroxy-1-phenylquinolin-2(1H)-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical framework for the quantum chemical analysis of 4-hydroxy-1-phenylquinolin-2(1H)-one, a significant heterocyclic compound with noted biological activities.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a detailed protocol for in-silico investigation and a structured presentation of the expected quantum chemical data.

While extensive research highlights the synthesis and biological screening of quinolinone derivatives, a dedicated, publicly available repository of comprehensive quantum chemical calculation data for the parent compound, 4-hydroxy-1-phenylquinolin-2(1H)-one, is not readily accessible. This guide, therefore, establishes a standardized methodology based on established computational practices for this class of molecules and presents the anticipated data structure.

Experimental Protocols: A Roadmap for In-Silico Analysis

The cornerstone of a thorough quantum chemical investigation of 4-hydroxy-1-phenylquinolin-2(1H)-one lies in the application of Density Functional Theory (DFT). This computational method offers a robust balance between accuracy and computational cost, making it ideal for molecules of this size.

Computational Methodology:

A widely accepted and effective approach involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1] This hybrid functional has a proven track record for providing reliable predictions of molecular geometries, vibrational frequencies, and electronic properties for a broad range of organic molecules.

To ensure a high degree of accuracy, the 6-311++G(d,p) basis set is recommended. This triple-zeta basis set is augmented with diffuse functions (++) on heavy atoms and hydrogen, which are crucial for accurately describing the electron distribution in systems with lone pairs and for modeling hydrogen bonding. The inclusion of polarization functions (d,p) on heavy atoms and hydrogen, respectively, allows for the accurate representation of anisotropic electron density, which is essential for describing the chemical bonds within the molecule.

Software:

Standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS are suitable for performing these calculations.

Procedural Steps:

-

Geometry Optimization: The initial step involves a full geometry optimization of the 4-hydroxy-1-phenylquinolin-2(1H)-one molecule without any symmetry constraints. This process identifies the lowest energy conformation of the molecule on the potential energy surface.

-

Frequency Calculation: Following successful optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

-

Electronic Property Analysis: From the optimized geometry, a range of electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to gain insights into the electronic structure, including charge distribution (Mulliken or NBO charges), hybridization of atomic orbitals, and the nature of intramolecular interactions.[1]

Data Presentation: Structuring the Quantum Chemical Profile

The quantitative data derived from the aforementioned calculations should be organized into clear, concise tables to facilitate comparison and analysis. The following tables illustrate the expected structure for presenting the key findings. Note: The values presented in these tables are placeholders and are intended to demonstrate the format, as a specific, comprehensive data set for 4-hydroxy-1-phenylquinolin-2(1H)-one was not available in the public domain at the time of this report.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C2=O1 | e.g., 1.23 |

| N1-C2 | e.g., 1.38 | |

| C4-O2 | e.g., 1.35 | |

| Bond Angle (°) | N1-C2-C3 | e.g., 118.5 |

| C3-C4-C4a | e.g., 120.2 | |

| Dihedral Angle (°) | C8a-N1-C9-C10 | e.g., 65.0 |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| ν(O-H) | e.g., 3450 | e.g., High | e.g., Low | O-H stretch |

| ν(C=O) | e.g., 1680 | e.g., Very High | e.g., Medium | Carbonyl stretch |

| ν(C=C) | e.g., 1605 | e.g., Medium | e.g., High | Aromatic C=C stretch |

Table 3: Key Electronic Properties

| Property | Value (a.u.) | Value (eV) |

| HOMO Energy | e.g., -0.225 | e.g., -6.12 |

| LUMO Energy | e.g., -0.078 | e.g., -2.12 |

| HOMO-LUMO Gap | e.g., 0.147 | e.g., 4.00 |

| Dipole Moment | e.g., 3.5 | - |

Table 4: NBO Charges on Selected Atoms

| Atom | NBO Charge (e) |

| O1 (Carbonyl) | e.g., -0.65 |

| N1 | e.g., -0.45 |

| O2 (Hydroxyl) | e.g., -0.70 |

| C2 | e.g., +0.55 |

| C4 | e.g., +0.30 |

Mandatory Visualization

To elucidate the logical flow of the computational investigation, the following diagrams outline the key stages of the quantum chemical analysis.

Caption: Workflow for Quantum Chemical Analysis.

References

The Nexus of Structure and Activity: A Deep Dive into 4-Hydroxy-1-phenylquinolin-2(1H)-one Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Among these, the 4-hydroxy-1-phenylquinolin-2(1H)-one derivatives have emerged as a particularly promising class, exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these compounds, with a focus on their anticancer and antimicrobial properties. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and guide future drug discovery efforts.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-hydroxy-1-phenylquinolin-2(1H)-one derivatives is intricately linked to the nature and position of substituents on both the quinolinone core and the N-phenyl ring. The following sections dissect the key SAR findings based on available quantitative data.

Anticancer Activity

The anticancer potential of these derivatives has been extensively investigated against various cancer cell lines. The primary mechanism of action for some of the most potent compounds involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2]

Table 1: Anticancer Activity (IC50) of 4-Hydroxy-1-phenylquinolin-2(1H)-one Derivatives

| Compound ID | R (Substitution on N-phenyl ring) | R' (Substitution at C3) | Cell Line | IC50 (µM) | Reference |

| IVg | 4-Fluoro | 2-(thiazolidin-4-one) | A549 (Lung) | 0.0298 | [1][2] |

| MDA-MB (Breast) | 0.0338 | [1][2] | |||

| IVc-1 | H | - | K562 (Leukemia) | 0.451 | [1] |

| IVd-1 | H | - | K562 (Leukemia) | 0.455 | [1] |

| A549 (Lung) | 0.704 | [1] | |||

| III-a1 | H | n-propylamine | MDA-MB (Breast) | 25 µg/mL | [3] |

| III-b1 | CH₃ at C1 of quinolinone | n-propylamine | MDA-MB (Breast) | 25 µg/mL | [3] |

| III-b2 | CH₃ at C1 of quinolinone | methylamine | MDA-MB (Breast) | 25 µg/mL | [3] |

| IIa-1 | H | 3-morpholino-1-(phenylimino)propyl | K562 (Leukemia) | 20 µg/mL | [4] |

| IIIa-1 | H | 1-(phenylimino)ethyl | Hep3b (Liver) | < 10 µg/mL | [4] |

-

Substitution at the 3-position: The introduction of a thiazolidin-4-one moiety at the C3 position, as seen in compound IVg , leads to exceptionally potent anticancer activity.[1][2] This highlights the importance of this position for interacting with the target protein.

-

Substitution on the N-phenyl ring: A 4-fluoro substitution on the N-phenyl ring of the thiazolidin-4-one derivative (IVg ) appears to be beneficial for its potent anticancer effect.[1][2]

-

Aliphatic and cyclic amines at C3: Compounds with n-propylamine and methylamine substitutions at the C3 position demonstrated cytotoxicity against MDA-MB breast cancer cells.[3]

-

Impact of N1 substitution: Replacing the N-phenyl group with an N-methyl group can still result in active compounds, as seen in the comparison between III-a1 and III-b1/b2 .[3]

Antimicrobial and Antifungal Activity

Derivatives of the 4-hydroxyquinolin-2-one core have also demonstrated significant antimicrobial and antifungal properties.[5][6][7][8][9]

Table 2: Antimicrobial and Antifungal Activity of 4-Hydroxy-2-quinolone Derivatives

| Compound ID | R (Substitution at C3) | R' (Substitution on quinolinone ring) | Organism | Activity (IC50 or Inhibition) | Reference |

| 3j | Nonyl | Bromo | Aspergillus flavus | IC50 = 1.05 µg/mL | [8] |

| 8 | - | (E)-3-[(2,5-Dichloro-4-nitrophenyl)diazenyl]-6-carboxylic acid | 8 fungal strains | Highest in vitro antifungal activity in the series | [5] |

| 4 | - | 7-hydroxy-6-carboxylic acid | 8 fungal strains | High in vitro antifungal activity | [5] |

-

Alkyl chain at C3: The length of the alkyl chain at the C3 position has a dramatic impact on antimicrobial activities. A nonyl side chain, as in compound 3j , resulted in exceptional antifungal activity against Aspergillus flavus.[8]

-

Substitution on the quinolinone ring: Halogenation, such as the introduction of bromine, can enhance antifungal activity.[8] Complex substitutions, as seen in compound 8 , can also lead to potent antifungal effects.[5] The presence of hydroxyl and carboxylic acid groups on the quinolinone ring, as in compound 4 , also contributes to antifungal activity.[5]

Key Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approaches used to study these compounds, the following diagrams have been generated.

Caption: EGFR signaling pathway and the inhibitory action of derivatives.

The diagram above illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling cascade. Upon binding of the epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade through RAS, RAF, MEK, and ERK, which ultimately leads to gene transcription promoting cell proliferation and survival. Certain 4-hydroxy-1-phenylquinolin-2(1H)-one derivatives act as inhibitors of the EGFR tyrosine kinase, blocking this signaling pathway and thus exerting their anticancer effects.[1][2]

Caption: General experimental workflow for SAR studies.

The workflow diagram outlines the typical process for discovering and evaluating novel 4-hydroxy-1-phenylquinolin-2(1H)-one derivatives. It begins with the synthesis of the core scaffold from readily available starting materials, followed by the generation of a library of derivatives with diverse substitutions. These compounds are then purified, characterized, and subjected to a battery of in vitro biological assays to determine their activity. The resulting data is crucial for establishing structure-activity relationships, which in turn guides the identification of lead compounds for further development.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core scaffold and a key biological assay used to evaluate the anticancer activity of the derivatives.

General Synthesis of 4-Hydroxy-1-phenylquinolin-2(1H)-one

A common method for the synthesis of the 4-hydroxy-1-phenylquinolin-2(1H)-one core involves the reaction of diphenylamine and malonic acid.[2]

Procedure:

-

A mixture of diphenylamine and malonic acid is treated with phosphoryl chloride.

-

The resulting intermediate is then subjected to formylation.

-

The formylated product is reacted with various substituted aromatic phenylhydrazine derivatives.

-

Finally, reaction with thioglycolic acid and anhydrous zinc chloride yields the desired 4-hydroxy-1-phenylquinolin-2(1H)-one derivatives.[2]

Microwave-assisted synthesis with malonic acid or its esters has also been reported as an efficient method.[5]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.[3][10]

Protocol:

-

Cell Seeding: Cancer cells (e.g., A549, MDA-MB) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubated for a further 24-72 hours. A vehicle control (solvent only) and a positive control (a known cytotoxic drug) are included.[10]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[10]

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.[10]

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.[10] The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

The 4-hydroxy-1-phenylquinolin-2(1H)-one scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies have revealed that strategic modifications at the C1, C3, and other positions of the quinolinone ring, as well as on the N-phenyl substituent, can significantly modulate the biological activity of these compounds. The potent anticancer and antimicrobial activities observed for some derivatives underscore the therapeutic potential of this chemical class. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and synthesis of new, more effective 4-hydroxy-1-phenylquinolin-2(1H)-one derivatives for a range of therapeutic applications. Future research should focus on optimizing the lead compounds, exploring their in vivo efficacy and safety profiles, and further elucidating their mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one via Conrad-Limpach Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one, a valuable scaffold in medicinal chemistry, utilizing the Conrad-Limpach reaction. This classical method offers a reliable route to obtaining 4-hydroxyquinoline derivatives.

Introduction

4-Hydroxy-1-phenylquinolin-2(1H)-one and its derivatives are of significant interest in drug discovery due to their diverse biological activities. The Conrad-Limpach reaction is a powerful tool for the synthesis of 4-hydroxyquinolines, proceeding through two key steps: the formation of a β-aminoacrylate intermediate from an aniline and a β-ketoester, followed by a high-temperature thermal cyclization.[1] The reaction conditions, particularly the temperature and choice of solvent, are crucial for achieving high yields and preventing the formation of the isomeric 2-hydroxyquinoline via the competing Knorr synthesis.

Reaction Principle

The synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one via the Conrad-Limpach reaction involves the initial condensation of aniline with diethyl malonate to form the intermediate, diethyl 2-(phenylamino)maleate. This is followed by a thermal intramolecular cyclization, which proceeds at high temperatures to yield the final product with the elimination of ethanol. High-boiling, inert solvents are typically employed to facilitate the cyclization and improve the reaction yield.

Experimental Protocols

Materials and Equipment

-

Aniline

-

Diethyl malonate

-

High-boiling point inert solvent (e.g., Dowtherm A, diphenyl ether, or mineral oil)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Distillation apparatus

-

Standard laboratory glassware

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol)

Procedure

Step 1: Synthesis of Diethyl 2-(phenylamino)maleate (Intermediate)

A detailed, step-by-step protocol for the synthesis of a 4-hydroxyquinoline derivative via the Conrad-Limpach reaction is as follows. To a solution of the substituted aniline (e.g., 4-nitroaniline, 1.0 eq) in a suitable solvent (e.g., toluene), add the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).[2] A catalytic amount of a weak acid, such as a few drops of glacial acetic acid, can be added.[2] The mixture is then heated to reflux, and a Dean-Stark apparatus can be used to remove the water formed during the condensation.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2] Once the reaction is complete, typically within 2-4 hours, the mixture is cooled to room temperature.[2] The solvent is then removed under reduced pressure.[2] The resulting crude β-aminoacrylate can often be used in the next step without further purification.[2]

Step 2: Thermal Cyclization to 4-hydroxy-1-phenylquinolin-2(1H)-one

In a round-bottom flask equipped with a reflux condenser and a thermometer, the crude intermediate from Step 1 is placed. A high-boiling solvent is then added, with a recommended ratio of approximately 10-20 mL of solvent per gram of the intermediate.[2] The mixture is heated with stirring to a temperature of 250-260 °C and maintained for 30-60 minutes.[2] The progress of the cyclization can be monitored by TLC.[2] Upon completion, the reaction mixture is allowed to cool to room temperature, which often results in the precipitation of the product.[2] The solid product is collected by vacuum filtration and washed with a suitable solvent like cold ethanol or diethyl ether to remove the residual high-boiling solvent.[2]

Purification

The crude 4-hydroxy-1-phenylquinolin-2(1H)-one can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the pure product.[2]

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| Aniline | 1.0 eq | [2] |

| Diethyl malonate | 1.1 eq | [2] |

| Reaction Conditions | ||

| Step 1: Intermediate Formation | ||

| Solvent | Toluene (example) | [2] |

| Catalyst | Acetic acid (catalytic) | [2] |

| Temperature | Reflux | [2] |

| Time | 2-4 hours | [2] |

| Step 2: Cyclization | ||

| Solvent | High-boiling inert solvent | [2] |

| Temperature | 250-260 °C | [2] |

| Time | 30-60 minutes | [2] |

| Product Characterization | ||

| Melting Point | ~280-285 °C (decomposes) | |

| Appearance | White to off-white solid |

Note: The exact yield and melting point may vary depending on the specific reaction conditions and purity of the product.

Mandatory Visualizations

Reaction Mechanism

Caption: Conrad-Limpach reaction mechanism for the synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 4-hydroxy-1-phenylquinolin-2(1H)-one.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Hydroxy-1-phenylquinolin-2(1H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals